molecular formula C6H12ClNO3 B1447879 (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate CAS No. 1402565-76-7

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Cat. No.: B1447879
CAS No.: 1402565-76-7
M. Wt: 181.62 g/mol
InChI Key: HUQJAEXTMMVOBZ-UYXJWNHNSA-N
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Description

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a high-purity chiral compound offered as a key synthon for advanced organic synthesis and drug discovery programs. This methyl ester derivative is structurally characterized by a tetrahydrofuran ring bearing both an amino and an ester functional group, making it a versatile precursor for the construction of more complex molecules . Chiral, substituted tetrahydrofuran scaffolds are of significant interest in medicinal chemistry, as they are frequently employed in the synthesis of potential therapeutic agents . For instance, related 4-aminotetrahydrofuran-3-carboxylic acid derivatives have been investigated as key intermediates in the development of mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a recognized potential target for hepatocellular carcinoma . The defined (3R,4S) stereochemistry of this compound is critical for its application in asymmetric synthesis and for ensuring the precise three-dimensional structure of the final target molecules. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl (3R,4S)-4-aminooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCZMNEYIICEE-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a chiral compound belonging to the class of tetrahydrofuran derivatives. Its molecular formula is C₆H₁₁N₁O₃, and it features a tetrahydrofuran ring with an amino group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound exhibits unique structural features that influence its biological activity. The stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring plays a crucial role in determining its interactions with biological targets.

PropertyValue
Molecular FormulaC₆H₁₁N₁O₃
Molecular Weight141.16 g/mol
Stereochemistry(3R,4S)
Functional GroupsAmino, Carboxylate

This compound has been studied for its interactions with various biological targets, particularly its potential as an intermediate in the synthesis of compounds that act on the androgen receptor. This receptor is significant in the development of anticancer drugs, particularly for prostate cancer treatment. The compound's unique configuration allows it to exhibit selective binding affinities, which are critical for therapeutic efficacy.

Pharmacological Studies

  • Androgen Receptor Modulation : Research indicates that this compound can modulate androgen receptor activity, which is vital for the development of drugs targeting hormone-dependent cancers.
  • Neuropharmacological Effects : There are indications that derivatives of this compound may enhance AMPA receptor function, suggesting potential applications in treating neurological disorders such as depression and Alzheimer's disease .

Study 1: Anticancer Activity

A study explored the synthesis of various derivatives of this compound to evaluate their efficacy against prostate cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents.

Study 2: Neurological Applications

In another study, researchers investigated the effects of this compound on AMPA receptors. The findings suggested that this compound could enhance synaptic transmission and improve cognitive functions in animal models of Alzheimer's disease .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other tetrahydrofuran derivatives to highlight the importance of stereochemistry in pharmacological effects.

Compound NameBiological ActivityNotes
Methyl (2S,4S)-4-aminotetrahydrofuran-2-carboxylateModerate androgen receptor activityDifferent stereochemistry affects potency
(3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylateLower selectivity for targetsPyran ring alters reactivity

Scientific Research Applications

Pharmaceutical Applications

  • Antithrombotic Activity :
    • One of the notable applications of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is in the development of antithrombotic agents. It has been shown to exhibit inhibitory effects on Factor Xa, a key enzyme in the coagulation cascade. This property makes it a candidate for treating conditions related to thrombosis .
  • Neuropharmacology :
    • Research indicates that derivatives of this compound may enhance AMPA receptor function, which is implicated in cognitive processes and neuroprotection. These derivatives could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer’s disease and schizophrenia .
  • Antifungal Properties :
    • Some studies have investigated the antifungal potential of compounds related to this compound. For example, the synthesis of related compounds has led to the discovery of new antifungal agents that demonstrate efficacy against resistant strains .

Case Study 1: Antithrombotic Drug Development

A study highlighted the synthesis of a series of tetrahydrofuran derivatives that included this compound. These compounds were evaluated for their ability to inhibit Factor Xa in vitro. The results indicated that specific modifications to the tetrahydrofuran ring significantly enhanced their potency, demonstrating the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Agents

In another investigation, researchers explored the neuroprotective effects of this compound derivatives on neuronal cell lines subjected to oxidative stress. The study found that certain derivatives not only protected cells from apoptosis but also improved synaptic plasticity markers, suggesting their potential use in treating cognitive impairments associated with aging and neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaSpecific UsesRelevant Findings
Antithrombotic ActivityInhibition of Factor XaHigh potency observed in synthesized derivatives
NeuropharmacologyPotential treatment for Alzheimer's and schizophreniaEnhances AMPA receptor function
Antifungal PropertiesDevelopment of new antifungal agentsEffective against resistant fungal strains

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes acylation to form amides or carbamates, critical for modifying biological activity or introducing protective groups.

Reaction Type Reagents/Conditions Product Reference
AcetylationAcetic anhydride, DCM, room temperature(3R,4S)-Methyl 4-acetamidotetrahydrofuran-3-carboxylate
Carbamate FormationDi-tert-butyl dicarbonate (Boc₂O), DMAPtert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Key Findings :

  • Boc protection (tert-butoxycarbonyl) enhances stability during subsequent synthetic steps, as demonstrated in intermediates for kinase inhibitors.

  • Acylation preserves stereochemistry due to the rigid tetrahydrofuran scaffold.

Nucleophilic Substitution Reactions

The amine acts as a nucleophile in alkylation or arylation reactions, expanding structural diversity.

Reaction Type Reagents/Conditions Product Reference
BenzylationBenzyl bromide, K₂CO₃, MeCN(3R,4S)-Methyl 4-(benzylamino)tetrahydrofuran-3-carboxylate
SulfonylationTosyl chloride, pyridine(3R,4S)-Methyl 4-tosylamidotetrahydrofuran-3-carboxylate

Key Findings :

  • Benzylation under basic conditions (K₂CO₃) proceeds with >90% yield in acetonitrile .

  • Sulfonylation introduces electron-withdrawing groups, enabling further functionalization .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or transesterification to modify solubility or reactivity.

Reaction Type Reagents/Conditions Product Reference
Acidic HydrolysisHCl (6M), reflux(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride
Basic HydrolysisNaOH (1M), MeOH/H₂O(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid sodium salt

Key Findings :

  • Hydrolysis under acidic conditions generates the hydrochloride salt, widely used in peptide coupling .

  • Transesterification with tert-butanol and H₂SO₄ yields bulkier esters for crystallization studies.

Deprotection and Functional Group Interconversion

Protected derivatives (e.g., Boc groups) are deprotected to regenerate the free amine.

Reaction Type Reagents/Conditions Product Reference
Boc DeprotectionHCl (4M in dioxane)This compound hydrochloride
Reductive AminationAldehyde, NaBH₃CN, MeOH(3R,4S)-Methyl 4-(alkylamino)tetrahydrofuran-3-carboxylate

Key Findings :

  • Boc deprotection under acidic conditions is quantitative and stereospecific.

  • Reductive amination introduces secondary amines without racemization .

Comparative Analysis of Reaction Pathways

Parameter Acylation Nucleophilic Substitution Ester Hydrolysis
Typical Yield 75–95%60–85%80–98%
Stereochemical Impact RetainedRetainedRetained
Applications Drug intermediate synthesisFunctional group diversificationSalt formation for APIs

Insights :

  • Hydrolysis offers near-quantitative yields due to the ester’s susceptibility to nucleophilic attack .

  • Steric hindrance from the tetrahydrofuran ring limits side reactions in substitution pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate with key analogs based on substituents, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Applications Reference
This compound Not provided Inferred: C₆H₁₁NO₃ ~159-161 (estimated) -NH₂ (position 4), -COOCH₃ (position 3) Tetrahydrofuran (5-membered) Pharmaceutical intermediates -
(3R,4S)-4-Boc-amino-tetrahydrofuran-3-carboxylic acid 1821782-14-2 C₁₀H₁₇NO₅ 231.25 -Boc-NH (position 4), -COOH (position 3) Tetrahydrofuran (5-membered) Protected intermediate for peptide synthesis
Ethyl 4-aminotetrahydrofuran-3-carboxylate HCl 1956376-72-9 C₇H₁₄ClNO₃ 195.64 -NH₂·HCl (position 4), -COOC₂H₅ (position 3) Tetrahydrofuran (5-membered) Lab-scale synthesis (discontinued)
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate 785776-21-8 C₇H₁₃NO₃ 159.18 -NH₂ (position 4), -COOCH₃ (position 3) Tetrahydropyran (6-membered) Stereochemical studies, drug discovery
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate 1904088-44-3 C₇H₁₂O₄ 160.17 -OH (position 3), -COOCH₃ (position 4) Oxane (6-membered) Agrochemicals, material science

Key Differences and Implications

Amino Group Protection
  • The Boc-protected analog (CAS 1821782-14-2) replaces the free amino group with a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic steps. This modification is critical for preventing unwanted side reactions in peptide synthesis .
  • In contrast, the HCl salt of the ethyl ester analog (CAS 1956376-72-9) improves solubility in polar solvents but may limit compatibility with non-aqueous reaction conditions .
Ring Size and Stereochemistry
  • The pyran analog (CAS 785776-21-8) features a six-membered tetrahydropyran ring instead of tetrahydrofuran.
  • The (3S,4S)-stereoisomer of the pyran analog demonstrates how minor stereochemical changes can drastically alter biological activity, underscoring the importance of chirality in drug design .
Ester Group Variations
  • The ethyl ester analog (CAS 1956376-72-9) exhibits higher lipophilicity compared to the methyl ester, which may influence membrane permeability in drug candidates .
  • Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate (CAS 1904088-44-3) replaces the amino group with a hydroxyl group, shifting its utility toward agrochemicals and material science rather than direct pharmaceutical applications .

Pharmaceutical Relevance

  • The Boc-protected derivative (CAS 1821782-14-2) is pivotal in synthesizing kinase inhibitors like vandetanib, where protective groups enable selective deprotection during multi-step reactions .
  • The pyran analog (CAS 785776-21-8) has been studied for its conformational stability, with its six-membered ring adopting chair-like conformations that enhance metabolic stability compared to furan derivatives .

Preparation Methods

Acylation-Based Synthesis (Patent WO2008080891A2)

This method focuses on the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid derivatives with high optical purity at C3. The key steps include:

  • Starting materials: Compounds of general formula (IV) or (VII), which are chiral amino-tetrahydrofuran intermediates.
  • Acylation reaction: The amino group is acylated with activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters in the presence of bases.
  • Reaction conditions: Typically carried out in aprotic solvents like methylene chloride, tetrahydrofuran, or dimethylformamide at temperatures ranging from -20°C to 160°C.
  • Catalysts and additives: Lewis acids (e.g., zinc chloride, copper(II) chloride) and organic bases (e.g., triethylamine, diisopropylethylamine) are used to enhance reaction efficiency.
  • Optical purity: The process maintains or enhances the stereochemical purity at C3, yielding either R or S configurations as required.
  • Protecting group strategies: Amino groups are often protected and selectively deprotected to avoid side reactions.
Step Reagents/Conditions Purpose Notes
i) Acylation Acid chloride or anhydride, base, solvent (e.g., THF, DCM), -10 to 160°C Formation of amide or ester linkage Can use microwave heating for efficiency
ii) Protection/Deprotection Amino protecting groups (e.g., Boc, Fmoc), acid/base treatment Control of amino functionality Protecting groups prevent racemization
iii) Purification Chromatography or crystallization Isolation of pure stereoisomer Optical purity verified by chiral HPLC

This method is robust for synthesizing a variety of substituted 3-amino-tetrahydrofuran derivatives, including methyl esters.

Coupling and Protecting Group Strategy (Patent WO2021211786A1)

This approach involves:

  • Starting from chiral amine intermediates such as (3R,4R)- or (3R,4S)-4-aminotetrahydrofuran derivatives.
  • Alkylation with halo esters: For example, methyl bromoacetate in the presence of a base like trimethylamine in DMF solvent to introduce the ester moiety.
  • Protection and deprotection of amino groups: The 3-amino group is first deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), then reprotected with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in the presence of sodium bicarbonate in dioxane/water.
  • Yields: The three-step sequence (alkylation, deprotection, reprotection) can afford Fmoc-protected intermediates in approximately 72% overall yield.
  • Optical purity: Maintained throughout via use of chiral starting materials and mild reaction conditions.
Step Reagents/Conditions Purpose Yield/Notes
Alkylation Methyl bromoacetate, trimethylamine, DMF, RT Ester introduction at C3 Efficient and mild
Deprotection TFA, DCM, RT Removal of amino protecting group Complete deprotection
Reprotection Fmoc-Cl or Fmoc-OSu, NaHCO3, dioxane/H2O Amino group protection for further reactions 72% yield over 3 steps

This method is particularly useful for preparing intermediates for further functionalization or peptide coupling.

Additional Synthetic Notes and Characterization

  • Stereochemical control: Both methods emphasize maintaining the (3R,4S) configuration, critical for biological activity.
  • Spectroscopic verification: NMR spectroscopy identifies characteristic signals of the amino and ester groups; IR spectroscopy confirms ester carbonyl and amino functionalities.
  • Purification: Silica gel chromatography and crystallization are standard to isolate pure stereoisomers.
  • Alternative reagents: Trimethylaluminium can be used to activate esters for acylation reactions, enhancing yields and selectivity.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Optical Purity Yield Reference
Acylation of chiral amino-tetrahydrofuran intermediates Acylation, protection/deprotection Acid chlorides, anhydrides, bases, Lewis acids -20 to 160°C, solvents like THF, DCM High (R or S at C3) Variable, high
Coupling with halo esters and amino protection Alkylation, deprotection, reprotection Methyl bromoacetate, TFA, Fmoc-Cl, bases Room temperature, DMF, DCM, dioxane/H2O High (3R,4S) ~72% over 3 steps

Research Findings and Practical Considerations

  • The stereoselective synthesis of this compound is well-established through acylation and coupling strategies with rigorous control of stereochemistry.
  • Use of protecting groups such as Fmoc is crucial to prevent racemization and side reactions during multi-step synthesis.
  • Reaction conditions favor mild temperatures and inert atmosphere to preserve chiral centers.
  • The choice of solvents and catalysts significantly impacts yield and purity; aprotic solvents and Lewis acids enhance acylation efficiency.
  • Analytical methods such as chiral HPLC, NMR, and IR spectroscopy are essential to confirm structure and purity.

Q & A

Q. How is this compound utilized as a building block in medicinal chemistry research?

  • Methodological Answer : It serves as a chiral scaffold for synthesizing bioactive molecules. For example, (3R,4S)-configured tetrahydrofuran derivatives are precursors to transition-state analogue inhibitors (e.g., MTAN inhibitors), which target enzymatic pathways in bacterial quorum sensing or cancer metabolism . The amine and ester functionalities allow further derivatization, such as coupling with pharmacophores via amide bonds .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

  • Methodological Answer : Chiral resolution techniques include diastereomeric salt formation (e.g., using p-toluenesulfonic acid) or enzymatic kinetic resolution. For example, (R)-3-Aminotetrahydrofuran tosylate was purified via recrystallization from ethanol/water mixtures, achieving >99% enantiomeric excess (ee) . Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), are also used for analytical and preparative separations .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC-MS to monitor degradation products (e.g., hydrolysis of the ester or amine groups). For hydrochloride salts, hygroscopicity testing under controlled humidity (40–75% RH) is critical to assess storage stability .

Q. What role does this compound play in designing transition-state analogue inhibitors for enzymes like MTANs?

  • Methodological Answer : The (3R,4S) configuration mimics the ribose moiety in enzymatic transition states. For instance, (3R,4S)-configured inhibitors of 5′-methylthioadenosine nucleosidases (MTANs) were synthesized to block bacterial S-adenosylmethionine recycling pathways. Kinetic assays (IC50_{50} values) and molecular docking studies validate their binding affinity .

Key Challenges and Contradictions

  • Stereochemical Stability : Some studies report racemization under acidic conditions, necessitating pH-controlled reaction environments .
  • Crystallographic Variability : Substituent bulkiness (e.g., tert-butyldimethylsilyl groups) can distort ring conformations despite ideal half-chair geometries in simpler analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate
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(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

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